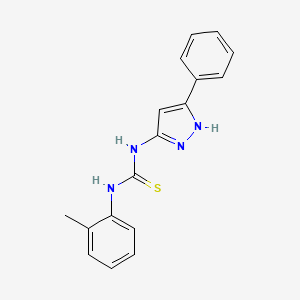
N-(2-methylphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea, also known as MPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTU is a thiourea derivative that has shown promising results in various studies, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of N-(2-methylphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea is not fully understood, but studies have suggested that it exerts its anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various studies. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-diabetic properties. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-methylphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer treatments. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful evaluation and monitoring.
Direcciones Futuras
There are several potential future directions for research on N-(2-methylphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea. One area of interest is the development of new cancer treatments based on this compound and its derivatives. Another area of interest is the study of this compound's potential applications in other areas of medicine, such as neurodegenerative diseases and diabetes. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity concerns.
Métodos De Síntesis
The synthesis of N-(2-methylphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea involves the reaction of 2-methylphenyl isothiocyanate and 3-phenyl-1H-pyrazole-5-amine in the presence of a suitable solvent and catalyst. The reaction yields this compound as a white crystalline solid with a high degree of purity.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-(5-phenyl-1H-pyrazol-3-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4S/c1-12-7-5-6-10-14(12)18-17(22)19-16-11-15(20-21-16)13-8-3-2-4-9-13/h2-11H,1H3,(H3,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUMKDCQLZFPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=NNC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)pyridine](/img/structure/B5874150.png)
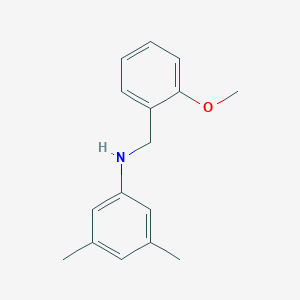
![3-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5874159.png)
![ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate](/img/structure/B5874165.png)
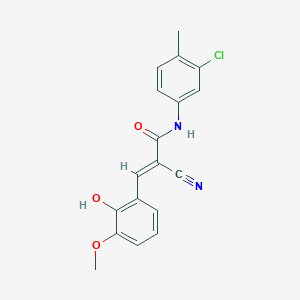

![N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide](/img/structure/B5874185.png)
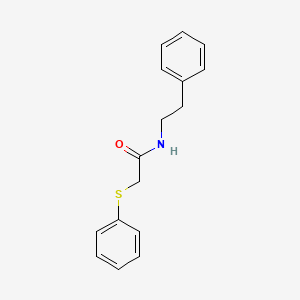
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5874195.png)

![N-ethyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-2-methyl-2-propen-1-amine](/img/structure/B5874205.png)
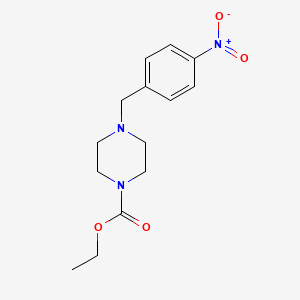
![N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5874222.png)
